2-Nitroaminoimidazoline
Overview
Description
It is a white to almost white crystalline solid with a melting point of 222°C . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroamino-2-imidazoline can be synthesized through the cyclization of nitroguanidine with ethylenediamine. The reaction involves the addition of nitroguanidine and a base to a reaction vessel, followed by the addition of ethylenediamine and 30% industrial hydrochloric acid at 0°C. The mixture is then slowly heated to 60°C and reacted for 0.5 hours. The resulting product is crystallized, filtered, and dried to obtain 2-Nitroamino-2-imidazoline .
Industrial Production Methods: The industrial production of 2-Nitroamino-2-imidazoline follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Nitroamino-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The imidazoline ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-amino-2-imidazoline .
Scientific Research Applications
2-Nitroamino-2-imidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors in the body.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Nitroamino-2-imidazoline involves its interaction with specific molecular targets. For instance, it can form water bridges at nicotinic acetylcholine receptors, influencing neurotransmission. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar imidazoline structure.
2-Amino-2-imidazoline: A reduced form of 2-Nitroamino-2-imidazoline.
2-(Nitroimino)imidazolidine: Another compound with a similar structure but different functional groups.
Uniqueness: 2-Nitroamino-2-imidazoline is unique due to its specific nitro and imidazoline functional groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)nitramide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZWNSRUEJSEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328417 | |
Record name | 2-nitroaminoimidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-96-3 | |
Record name | 4,5-Dihydro-N-nitro-1H-imidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5465-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 65424 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-nitroaminoimidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Nitroaminoimidazoline in the synthesis of Imidacloprid?
A1: this compound serves as a crucial starting material in the synthesis of Imidacloprid, a widely used neonicotinoid insecticide. [, ] A key step in this process involves the condensation reaction of this compound with 2-chloro-5-chloromethylpyridine in the presence of NaOH. [] Efficient separation and recovery of unreacted this compound from the reaction mixture are vital for cost-effectiveness and sustainability. A recent study proposes a novel separation and recovery process utilizing an undisclosed extractant, significantly enhancing the recovery rate of this compound and enabling its direct reuse in subsequent reactions. [] This advancement leads to a shortened production cycle, improved Imidacloprid purity, and reduced waste generation. []
Q2: Can you elaborate on the application of this compound in designing novel bioactive compounds?
A2: Beyond its role in Imidacloprid synthesis, this compound serves as a valuable building block for creating new compounds with potential applications in agriculture. Researchers have leveraged the bioactivity of this compound by incorporating it into novel substituted phenyl oxazole derivatives. [] This strategy aims to discover new lead compounds with improved antifungal activity against plant pathogens. []
Q3: How does the structure of this compound-containing compounds influence their antifungal activity?
A3: Preliminary bioassays of synthesized phenyl oxazole derivatives incorporating this compound revealed valuable insights into structure-activity relationships. [] The type and position of substituents on the benzene ring significantly influenced the antifungal activity. [] Specifically, halogen substituents were found to be beneficial for enhancing activity. [] Furthermore, compounds with ortho-substituents on the benzene ring displayed greater potency compared to those with meta or para-substituents. [] These findings highlight the importance of structural modifications in optimizing the biological activity of this compound-based compounds for potential agricultural applications.
Q4: Are there any studies exploring the solid-liquid equilibrium data of this compound in organic solvent systems?
A4: Yes, recent research has investigated the solid-liquid equilibrium behavior of this compound in binary and ternary organic systems relevant to Imidacloprid production. [] This study utilized Differential Scanning Calorimetry (DSC) to determine the solid-liquid equilibrium data for systems comprising Imidacloprid, this compound, and N-Methyl-2-pyrrolidone (NMP). [] Understanding the solubility and phase behavior of this compound in these systems is crucial for optimizing the synthesis, purification, and formulation of Imidacloprid.
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